molecular formula C36H69NO3 B14389060 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate CAS No. 89931-11-3

18-Amino-18-oxooctadec-9-en-7-yl octadecanoate

Cat. No.: B14389060
CAS No.: 89931-11-3
M. Wt: 563.9 g/mol
InChI Key: LJKUZFHNGIFTSD-UHFFFAOYSA-N
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Description

18-Amino-18-oxooctadec-9-en-7-yl octadecanoate: is a chemical compound with a complex structure, characterized by the presence of an amino group, a keto group, and a long aliphatic chain

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and keto groups.

    Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is studied for its reactivity and potential as a building block for more complex molecules.

Biology: In biological research, this compound may be used to study the interactions of long-chain amino acids and their derivatives with biological membranes and proteins.

Medicine: Potential medical applications include the development of novel pharmaceuticals, particularly those targeting metabolic pathways involving long-chain fatty acids.

Industry: In industry, the compound could be explored for use in the synthesis of specialty chemicals, surfactants, or as a precursor for more complex industrial products.

Mechanism of Action

The mechanism of action of 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The amino and keto groups play crucial roles in these interactions, potentially affecting enzymatic activity and receptor binding. The long aliphatic chain may also influence the compound’s ability to integrate into lipid membranes, affecting its overall bioactivity.

Comparison with Similar Compounds

  • 18-Amino-7-oxooctadecanoic acid
  • 12-Amino-octadecanoic acid amide

Comparison: Compared to similar compounds, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is unique due to the presence of both an amino group and a keto group along with a long aliphatic chain

Properties

CAS No.

89931-11-3

Molecular Formula

C36H69NO3

Molecular Weight

563.9 g/mol

IUPAC Name

(18-amino-18-oxooctadec-9-en-7-yl) octadecanoate

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h23,27,34H,3-22,24-26,28-33H2,1-2H3,(H2,37,38)

InChI Key

LJKUZFHNGIFTSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CC=CCCCCCCCC(=O)N

Origin of Product

United States

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